Cas no 5118-16-1 (DMDRL)

DMDRL structure
Nome del prodotto:DMDRL
DMDRL Proprietà chimiche e fisiche
Nomi e identificatori
-
- DMDRL
- 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione
- 6,7-dimethyl-8-ribityllumazine
- 6,7-dimethyl-8-(1'-D-ribityl)-lumazine
- RIBOFLAVIN IMPURITY C [EP IMPURITY]
- 6,7-dimethyl-8-(1'-D-ribityl) lumazine
- SXDXRJZUAJBNFL-XKSSXDPKSA-N
- Russupteridine IV
- Ribitol, 1-deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-
- 6,7-Dimethylribityllumazine
- 6,7-Dimethylribolumazine
- SCHEMBL21524592
- 6,7-Dimethyl-8-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)pteridine-2,4(3H,8H)-dione
- Q4641523
- Epitope ID:178096
- 2535-20-8
- PD064070
- UNII-O1DSD0WC7M
- O1DSD0WC7M
- 6,7-Dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dione
- SCHEMBL15603809
- AKOS040757841
- 6,7-Dimethyl-8-ribityl lumazine
- CHEBI:17601
- 6,7-Dimethylribityl Lumazine
- 6,7-dimethyl-8-D-ribityllumazine
- 1-deoxy-1-[6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2H)-yl]-D-ribitol
- DTXSID90199199
- CS-0089408
- 1-deoxy-1-(6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2h)-yl)-d-ribitol
- 6,7-dimethyl-8-(D-ribityl)lumazine
- 6,7-dimethyl-8-(1-D-ribityl)lumazine
- RL-6,7-diMe
- Lumazine, 6,7-dimethyl-8-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- C04332
- 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-ribitol
- HY-111661
- 6,7-Dimethylribityl Lumazine (>90%)
- 6,7-Dimethyl-8-(1'-D-ribityl)lumazine
- 6, 7-dimethyl-8-[(2S, 3S, 4R)-2, 3, 4, 5-tetrahydroxypentyl]pteridine-2, 4-dione
- D-RIBITOL, 1-DEOXY-1-(3,4-DIHYDRO-6,7-DIMETHYL-2,4-DIOXO-8(2H)-PTERIDINYL)-
- 5118-16-1
- 6,7-dimethyl-8-ribitvllumazine
- 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-D-ribitol
- Riboflavin impurity C [EP]
- 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-, (2S-(2R*,3R*,4S*))-
-
- Inchi: InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
- Chiave InChI: SXDXRJZUAJBNFL-XKSSXDPKSA-N
- Sorrisi: CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
Proprietà calcolate
- Massa esatta: 326.123
- Massa monoisotopica: 326.123
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 626
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.7
- Superficie polare topologica: 155A^2
Proprietà sperimentali
- Densità: 1.7
- Indice di rifrazione: 1.713
- PSA: 161.56000
- LogP: -2.82840
DMDRL Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN3315749-1mg |
6,7-dimethyl-8-Ribityllumazine |
5118-16-1 | ≥90% | 1mg |
RMB 5752.00 | 2025-02-20 |
DMDRL Letteratura correlata
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
5118-16-1 (DMDRL) Prodotti correlati
- 2535-20-8(6,7-Dimethylribityl Lumazine (>90%))
- 886939-98-6(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide)
- 86178-21-4(Ethyl 3-(1,3-dioxan-2-yl)propionate)
- 1308446-12-9(1-(2S)-pyrrolidine-2-carbonylpiperazine)
- 2680697-62-3(benzyl N-{2,3-dibromo-5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}carbamate)
- 1339471-25-8(ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate)
- 865592-71-8(3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide)
- 1351645-92-5(3-(2-chlorobenzamido)cyclohexyl N-phenylcarbamate)
- 920375-23-1(N-(5-chloropyridin-2-yl)-N'-cyclohexylethanediamide)
- 2171864-23-4(5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
